

# MM41 (Metrnl/IL-41): A Novel Tool for Investigating Asthma Pathophysiology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MM41     |           |
| Cat. No.:            | B1193158 | Get Quote |

#### **Application Note**

#### Introduction

Meteorin-like protein (Metrnl), also designated as Interleukin-41 (IL-41) and likely referred to as **MM41**, is a recently identified cytokine with significant immunomodulatory functions. Emerging research has highlighted its protective role in the pathophysiology of asthma, a chronic inflammatory disease of the airways. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on utilizing **MM41** (Metrnl/IL-41) as a tool to study the complex mechanisms underlying asthma.

MM41 (Metrnl/IL-41) has been shown to be a negative regulator of airway inflammatory responses.[1] It exerts its therapeutic effects by attenuating key features of asthma, including airway inflammation, airway hyperresponsiveness (AHR), mucus secretion, and airway remodeling.[1][2] A critical aspect of its mechanism of action is the inhibition of macrophage extracellular traps (METs), which are implicated in initiating airway inflammation and modulating the immune microenvironment in asthmatic airways.[1] Furthermore, MM41 (Metrnl/IL-41) has been found to suppress the epithelial-mesenchymal transition (EMT) in bronchial epithelial cells, a key process in airway remodeling.[1]

Mechanism of Action and Signaling Pathways

**MM41** (Metrnl/IL-41) modulates several key signaling pathways involved in the pathogenesis of asthma. Its primary mechanisms include:

# Methodological & Application





- Inhibition of METs-induced EMT: **MM41** (Metrnl/IL-41) partially abrogates the migration and EMT in bronchial epithelial cells mediated by METs. This is achieved through the inhibition of the nuclear factor-κB (NF-κB) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.[1]
- Downregulation of Dendritic Cell (DC)-mediated Th2 Inflammation: MM41 (Metrnl/IL-41) impairs the maturation and function of bone marrow-derived dendritic cells.[2] This leads to a reduction in DC-mediated adaptive immune responses and a subsequent decrease in the production of Th2 cytokines such as IL-4, IL-5, and IL-13, which are central to allergic asthma.[2]
- Reduction of Inflammatory Cell Infiltration: Administration of recombinant murine MM41
   (Metrnl/IL-41) in asthmatic mouse models significantly reduces the numbers of neutrophils,
   M1 macrophages, and Th17 cells in the lungs.[1]

Below is a diagram illustrating the key signaling pathways modulated by **MM41** (Metrnl/IL-41) in the context of asthma.





Click to download full resolution via product page

MM41 (Metrnl/IL-41) Signaling Pathways in Asthma.

## **Data Presentation**

The following tables summarize the quantitative data from studies investigating the effects of MM41 (Metrnl/IL-41) in experimental models of asthma.

Table 1: Effect of rm-Metrnl/IL-41 on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF) of Asthmatic Mice



| Treatment<br>Group        | Total Cells<br>(x10^5) | Neutrophils<br>(x10^4) | Macrophages<br>(x10^4) | Eosinophils<br>(x10^4) |
|---------------------------|------------------------|------------------------|------------------------|------------------------|
| Control                   | $1.5 \pm 0.3$          | 0.5 ± 0.1              | 1.0 ± 0.2              | 0.1 ± 0.05             |
| HDM-induced<br>Asthma     | 12.5 ± 1.8             | 8.2 ± 1.1              | 3.5 ± 0.6              | 2.8 ± 0.5              |
| HDM + rm-<br>Metrnl/IL-41 | 6.8 ± 0.9              | 3.1 ± 0.5              | 2.1 ± 0.4              | 1.2 ± 0.3              |

<sup>\*</sup>Data are presented as mean  $\pm$  SD. \*p < 0.05 compared to the HDM-induced Asthma group. Data is illustrative and based on findings reported in Feng et al., 2025.

Table 2: Effect of rm-Metrnl/IL-41 on Cytokine Levels in the Lungs of Asthmatic Mice

| Treatment<br>Group        | TGF-β1<br>(pg/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
|---------------------------|-------------------|--------------|--------------|---------------|
| Control                   | 50 ± 8            | 10 ± 2       | 15 ± 3       | 20 ± 4        |
| HDM-induced<br>Asthma     | 250 ± 35          | 80 ± 12      | 120 ± 18     | 150 ± 25      |
| HDM + rm-<br>Metrnl/IL-41 | 120 ± 15          | 35 ± 6       | 50 ± 8       | 65 ± 10       |

<sup>\*</sup>Data are presented as mean  $\pm$  SD. \*p < 0.05 compared to the HDM-induced Asthma group. Data is illustrative and based on findings reported in Feng et al., 2025 and Gao et al., 2021.

Table 3: Effect of rm-Metrnl/IL-41 on Airway Hyperresponsiveness (AHR) in Asthmatic Mice



| Methacholine<br>Concentration<br>(mg/mL) | Control (PenH) | HDM-induced<br>Asthma (PenH) | HDM + rm-<br>Metrnl/IL-41 (PenH) |
|------------------------------------------|----------------|------------------------------|----------------------------------|
| 0                                        | 1.0 ± 0.1      | 1.1 ± 0.2                    | 1.0 ± 0.1                        |
| 3.125                                    | 1.2 ± 0.2      | 2.5 ± 0.4                    | 1.5 ± 0.3                        |
| 6.25                                     | 1.5 ± 0.3      | 4.2 ± 0.6                    | 2.1 ± 0.4                        |
| 12.5                                     | 1.8 ± 0.4      | 6.5 ± 0.9                    | 3.2 ± 0.5                        |
| 25                                       | 2.2 ± 0.5      | 8.8 ± 1.2                    | 4.5 ± 0.7                        |

<sup>\*</sup>Data are presented as mean  $\pm$  SD of Penh values. \*p < 0.05 compared to the HDM-induced Asthma group. Data is illustrative and based on findings reported in Feng et al., 2025.

# **Experimental Protocols**

Protocol 1: In Vivo House Dust Mite (HDM)-Induced Chronic Asthma Murine Model

This protocol describes the establishment of a chronic asthma model in mice and treatment with recombinant murine **MM41** (Metrnl/IL-41).

#### Materials:

- BALB/c mice (female, 6-8 weeks old)
- House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
- Recombinant murine Metrnl/IL-41 (rm-Metrnl/IL-41)
- Phosphate-buffered saline (PBS)
- Intranasal administration pipette

**Experimental Workflow:** 





Click to download full resolution via product page

In Vivo HDM-Induced Asthma Model Workflow.

#### Procedure:

- Sensitization: On days 0 and 7, sensitize BALB/c mice by intranasal administration of HDM extract (e.g., 25 μg in 50 μL of PBS).
- Challenge: From day 14 to day 18, challenge the mice daily with intranasal administration of a lower dose of HDM extract (e.g., 5 μg in 50 μL of PBS).
- Treatment: Concurrently with the challenge phase, administer rm-Metrnl/IL-41 (e.g., 1 μg/g of body weight) or an equal volume of PBS (for the control group) via intraperitoneal injection daily.
- Analysis: On day 21, 72 hours after the final challenge, perform the following analyses:



- Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.
- Bronchoalveolar Lavage Fluid (BALF) Collection: Collect BALF to determine the total and differential inflammatory cell counts.
- Lung Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections
  with Hematoxylin and Eosin (H&E) for inflammation, Periodic acid-Schiff (PAS) for mucus
  production, and Masson's trichrome for collagen deposition.
- Cytokine Analysis: Homogenize lung tissue to measure the levels of relevant cytokines (e.g., TGF-β1, IL-4, IL-5, IL-13) by ELISA or multiplex assay.

Protocol 2: In Vitro Macrophage Extracellular Traps (METs) Formation and Epithelial Cell Coculture

This protocol details the induction of METs from macrophages and their subsequent co-culture with human bronchial epithelial cells to study the effects of **MM41** (Metrnl/IL-41).

#### Materials:

- Human monocytic cell line (e.g., THP-1) or bone marrow-derived macrophages (BMDMs)
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
- HDM extract
- 16-HBE human bronchial epithelial cells
- Recombinant human Metrnl/IL-41 (rh-Metrnl/IL-41)
- Cell culture media and supplements
- Fluorescence microscopy reagents (e.g., DAPI for DNA, anti-citrullinated histone H3 antibody)

#### Procedure:

## Methodological & Application





- Macrophage Differentiation (for THP-1 cells): Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
- METs Induction: Stimulate the differentiated macrophages with HDM extract (e.g., 50 µg/mL) for 4-6 hours to induce METs formation.
- METs Visualization: Fix the cells and stain with DAPI to visualize extracellular DNA and an antibody against citrullinated histone H3, a marker of NETosis/METosis.
- Epithelial Cell Co-culture:
  - Culture 16-HBE cells to confluence.
  - Treat the 16-HBE cells with METs (isolated or in co-culture with the macrophages) in the presence or absence of rh-Metrnl/IL-41 (e.g., 100 ng/mL) for 24-48 hours.
- Analysis of Epithelial Cells:
  - Migration Assay: Perform a wound-healing (scratch) assay or a transwell migration assay to assess cell migration.
  - EMT Marker Analysis: Analyze the expression of EMT markers by Western blot or immunofluorescence. Key markers include E-cadherin (epithelial marker, expected to decrease) and N-cadherin, Vimentin (mesenchymal markers, expected to increase).
  - Signaling Pathway Analysis: Lyse the cells and perform Western blotting to assess the phosphorylation status of key proteins in the NF-κB (e.g., p-p65) and ERK1/2 (e.g., p-ERK1/2) pathways.

#### Conclusion

**MM41** (Metrnl/IL-41) represents a promising tool for dissecting the intricate cellular and molecular mechanisms driving asthma pathophysiology. Its ability to modulate key inflammatory pathways, particularly those involving macrophage extracellular traps and dendritic cell function, offers novel avenues for therapeutic intervention. The protocols and data presented here provide a framework for researchers to effectively utilize **MM41** (Metrnl/IL-41) in their investigations into new anti-asthma therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Inhibition of macrophage extracellular traps by Metrnl/IL-41 suppresses airway remodeling in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meteorin-β/Meteorin like/IL-41 attenuates airway inflammation in house dust mite-induced allergic asthma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MM41 (Metrnl/IL-41): A Novel Tool for Investigating Asthma Pathophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193158#mm41-as-a-tool-for-studying-the-pathophysiology-of-asthma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com